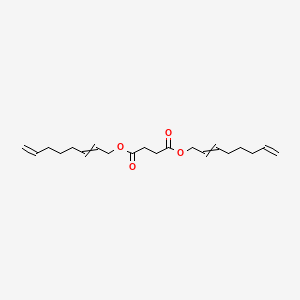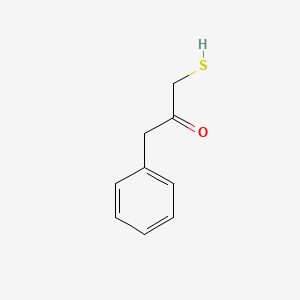
1-Phenyl-3-sulfanylpropan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-3-sulfanylpropan-2-one is an organic compound with the chemical formula C9H10OS It is a ketone derivative characterized by the presence of a phenyl group attached to a three-carbon chain, which also contains a sulfanyl (thiol) group
準備方法
Synthetic Routes and Reaction Conditions: 1-Phenyl-3-sulfanylpropan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with chloroacetone in the presence of aluminum chloride as a catalyst. Another method includes the reaction of phenylacetic acid with acetic acid over a ceria-alumina solid acid catalyst .
Industrial Production Methods: In industrial settings, the production of this compound often involves the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst . This method is favored due to its efficiency and scalability.
化学反応の分析
Types of Reactions: 1-Phenyl-3-sulfanylpropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-Phenyl-3-sulfanylpropan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of other valuable compounds
作用機序
The mechanism by which 1-Phenyl-3-sulfanylpropan-2-one exerts its effects involves interactions with various molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. Additionally, the ketone group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .
類似化合物との比較
Phenylacetone (1-Phenyl-2-propanone): Similar structure but lacks the sulfanyl group.
Thiophenol (Benzenethiol): Contains a phenyl group attached to a thiol group but lacks the ketone functionality.
Benzyl mercaptan (Phenylmethanethiol): Similar to thiophenol but with a methylene bridge between the phenyl and thiol groups.
Uniqueness: 1-Phenyl-3-sulfanylpropan-2-one is unique due to the presence of both a ketone and a sulfanyl group in its structure. This combination allows it to participate in a wider range of chemical reactions and interactions compared to its analogs .
特性
CAS番号 |
63988-26-1 |
|---|---|
分子式 |
C9H10OS |
分子量 |
166.24 g/mol |
IUPAC名 |
1-phenyl-3-sulfanylpropan-2-one |
InChI |
InChI=1S/C9H10OS/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,11H,6-7H2 |
InChIキー |
QJKBOMWUQDZRDL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(=O)CS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-[(diethoxyphosphoryl)oxy]but-3-enoate](/img/structure/B14494964.png)
![4-[(Z)-2-benzo[a]acridin-12-ylethenyl]-N,N-dimethylaniline](/img/structure/B14494982.png)

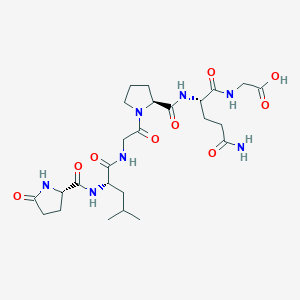
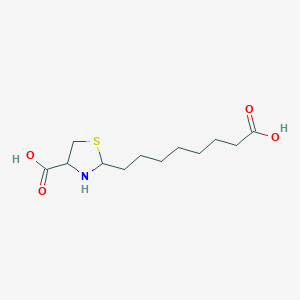
![1,1'-[(1e)-Triaz-1-ene-1,3-diyldibenzene-4,1-diyl]diethanone](/img/structure/B14495010.png)

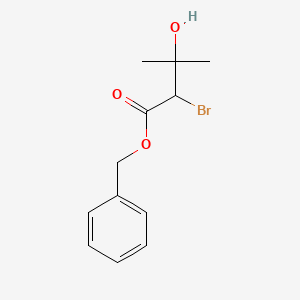

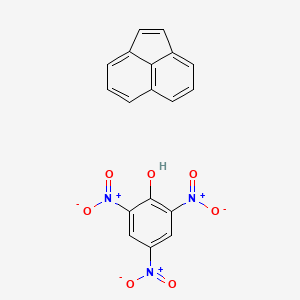
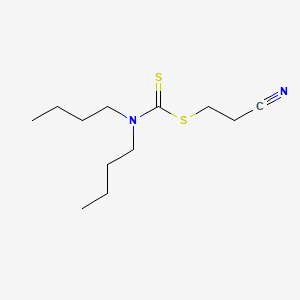
![2,6,6-Trimethyl-1-[1-(phenylsulfanyl)cyclopropyl]cycloheptan-1-ol](/img/structure/B14495041.png)
![(E)-1-[5-(4-Chlorophenyl)furan-2-yl]-N-(4-methylphenyl)methanimine](/img/structure/B14495045.png)
